

Synthesis and Purification of Propargyl-PEG8-OH: A Technical Guide

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Compound of Interest

Compound Name: Propargyl-PEG8-OH

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This in-depth technical guide details the synthesis, purification, and characterization of **Propargyl-PEG8-OH**, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).^[1] The presence of a terminal alkyne group allows for covalent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," while the hydroxyl group provides a site for further functionalization.^[1]

Physicochemical Properties

Quantitative data for **Propargyl-PEG8-OH** is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₆ O ₉	[2][3]
Molecular Weight	408.48 g/mol	[2][3]
CAS Number	1351556-81-4	[2][3]
Purity (typical)	>95%	[4][5]
Appearance	Viscous liquid or solid	[6]
Solubility	Soluble in water, DMSO, DMF, and dichloromethane	[7][8]

Synthesis Methodology

The primary synthetic route to **Propargyl-PEG8-OH** is the mono-propargylation of octaethylene glycol. This is typically achieved via a Williamson ether synthesis, where the alkoxide of octaethylene glycol, formed by reaction with a strong base, acts as a nucleophile to displace a halide from propargyl bromide. To favor mono-substitution and minimize the formation of the di-propargylated byproduct, an excess of the starting glycol is often used.

Experimental Protocol: Synthesis of Propargyl-PEG8-OH

Materials:

- Octaethylene glycol ($\text{HO}-(\text{CH}_2\text{CH}_2\text{O})_8-\text{H}$)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Propargyl bromide ($\text{HC}\equiv\text{CCH}_2\text{Br}$), 80% solution in toluene
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Reaction Setup:** A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with octaethylene glycol. Anhydrous THF is added to dissolve the glycol.
- Deprotonation:** The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at 0 °C for 30

minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

- Propargylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide solution is added dropwise via a syringe. The reaction is allowed to slowly warm to room temperature and stirred overnight under a nitrogen atmosphere.
- Quenching: The reaction is carefully quenched by the slow addition of deionized water to consume any unreacted sodium hydride.
- Extraction: The organic solvent (THF) is removed under reduced pressure. The resulting residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

Purification of the crude product is essential to remove unreacted octaethylene glycol, the di-propargylated byproduct, and other impurities. Flash column chromatography is the most effective method.

Experimental Protocol: Purification by Flash Column Chromatography

- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis.
- Procedure:
 - The crude product is adsorbed onto a small amount of silica gel.

- The silica gel with the adsorbed product is loaded onto a pre-packed silica gel column equilibrated with the initial mobile phase (e.g., 100% dichloromethane).
- The column is eluted with the mobile phase gradient, and fractions are collected.
- Fractions are analyzed by TLC to identify those containing the pure **Propargyl-PEG8-OH**.
- The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

Characterization

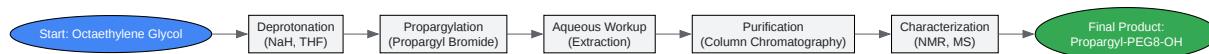
The identity and purity of the synthesized **Propargyl-PEG8-OH** should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ^1H NMR: The proton NMR spectrum should show characteristic peaks for the acetylenic proton (a triplet), the methylene protons adjacent to the alkyne, and the repeating ethylene glycol units.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons and the carbons of the PEG chain.
- Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the product (408.48 g/mol).

Spectral data for similar compounds can be found in the literature and from commercial suppliers.[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of **Propargyl-PEG8-OH**.

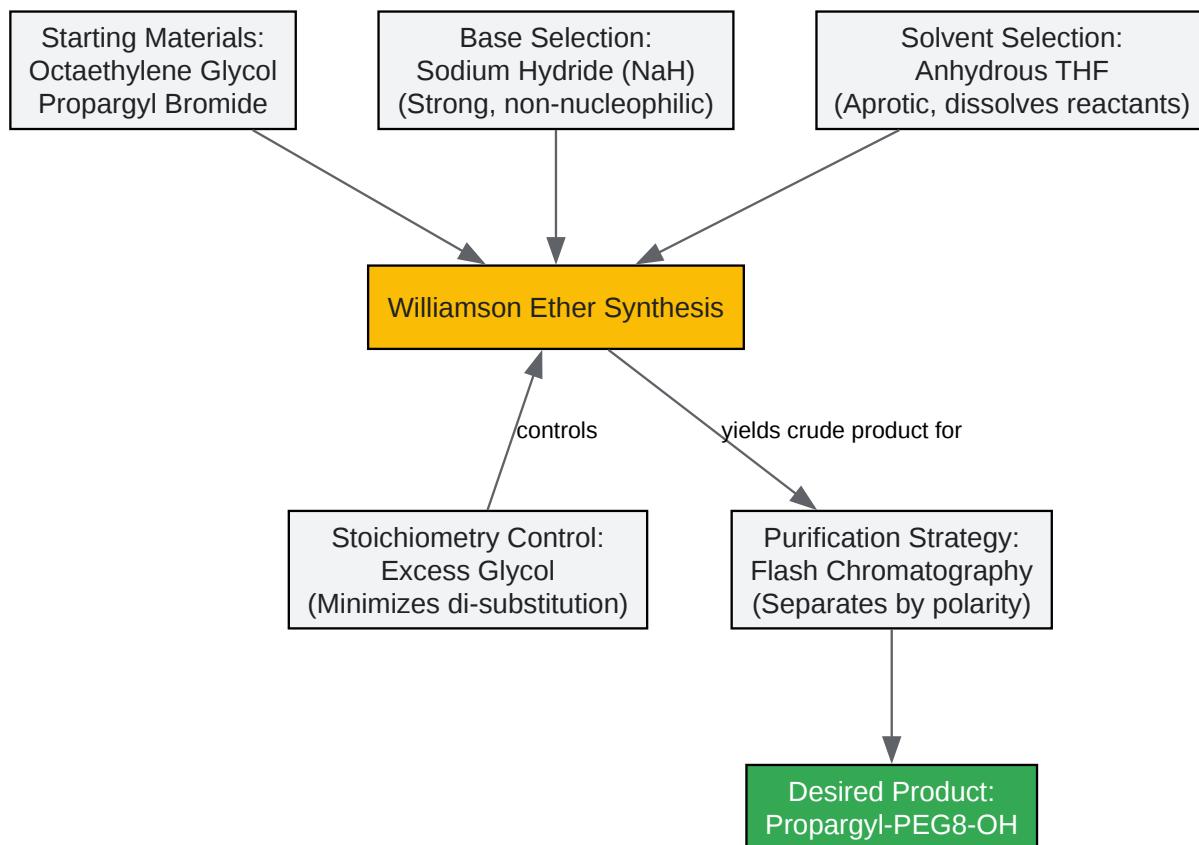


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Caption: Workflow for the synthesis and purification of **Propargyl-PEG8-OH**.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression and rationale behind the key steps of the synthesis.

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Caption: Logical relationships in the synthesis of **Propargyl-PEG8-OH**.

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